Sotagliflozin

Overview

Description

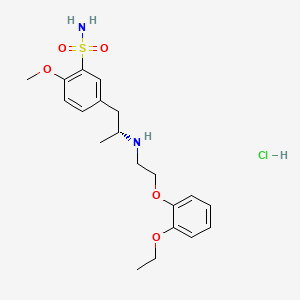

Sotagliflozin is a medication used to reduce the risk of death due to heart failure . It is a dual sodium-glucose co-transporter-1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . It is sold under the brand name Inpefa among others .

Synthesis Analysis

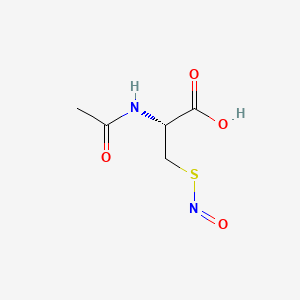

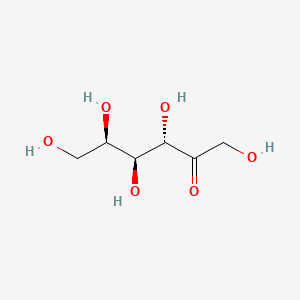

The development of an efficient manufacturing process for this compound is described in a study . This compound features five contiguous chiral centers on the carbohydrate core flanked by a thioether group and a biaryl moiety . Three chiral centers are obtained from the starting material L-xylose, while the other two were established via three highly stereoselective transformations .Molecular Structure Analysis

The molecular formula of this compound is C21H25ClO5S . The molecular weight is 424.94 g/mol . The structure of this compound was analyzed using cryo-electron microscopy .Chemical Reactions Analysis

This compound is a sodium-glucose co-transporter 1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . The synthesis of these N-glycoside derivatives was done via click reactions and chemistry similar to the Ullmann reaction .Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H25ClO5S . The molecular weight is 424.94 g/mol . The appearance of this compound is white to off-white solid .Scientific Research Applications

Sotagliflozin in Diabetes Treatment

This compound, a dual sodium–glucose co-transporter-2 and 1 (SGLT2/1) inhibitor, is primarily utilized for the treatment of type 1 and type 2 diabetes. It has shown efficacy in improving glycated hemoglobin levels in adults with type 2 diabetes, impacting body weight and blood pressure positively. Clinical trials have also demonstrated its effectiveness in adults with type 1 diabetes, indicating improvements in glycemic control with insulin therapy optimization (Cefalo et al., 2019).

Cardiovascular and Renal Outcomes

This compound has been studied for its potential cardio-protective effects in diabetic and non-diabetic individuals. It has been observed to improve functional recovery from global ischemia in mouse models, suggesting benefits for acute coronary care (Dorey et al., 2020). Additionally, this compound has shown a reduction in the risk of composite cardiovascular outcomes and hospitalizations for heart failure, especially in patients with type 2 diabetes and recent heart failure exacerbation (Hussain et al., 2021).

Glycemic Control and Insulin Requirements

In type 1 diabetes, this compound has been shown to reduce HbA1c levels and glucose variability, with a trend toward fewer hypoglycemic events. It lowers the requirement for insulin dosing, thereby improving the overall management of diabetes (Rendell, 2018).

Potential in Atherosclerotic Vascular Disease

This compound has been associated with a reduction in the risk of stroke by 34% compared to placebo groups, indicating potential benefits in improving atherosclerotic vascular disease outcomes (Koufakis et al., 2021).

Delaying Intestinal Glucose Absorption

A unique attribute of this compound is its ability to delay and reduce intestinal glucose absorption, leading to lower postprandial glucose and insulin levels. This effect is attributed to the prolonged local inhibition of intestinal SGLT1 that persists for several hours after dosing, demonstrating its unique mechanism of action compared to other diabetes medications (Powell et al., 2019).

Mechanism of Action

Target of Action

Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) . SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract , while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus .

Mode of Action

This compound inhibits renal SGLT2, leading to significant excretion of glucose in the urine . This action is similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, which delays glucose absorption and therefore reduces postprandial glucose .

Biochemical Pathways

The inhibition of SGLT2 by this compound decreases the renal glucose threshold and promotes urinary glucose excretion . This insulin-independent mechanism of action helps in reducing hyperglycemia . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels .

Pharmacokinetics

This compound is rapidly absorbed with dose-proportional systemic exposure and a moderate degree of accumulation . Plasma concentrations of this compound peak at 1.0 h post-dose . On Day 8, the estimated increases for Cmax and AUCtau were 1.89-fold and 1.70-fold .

Result of Action

The inhibition of SGLT2 by this compound leads to a significant excretion of glucose in the urine . This results in improved glycemic control in patients with type 1 and type 2 diabetes . The inhibition of SGLT1 in the intestine delays glucose absorption, thereby reducing post-prandial glucose levels . This results in beneficial effects on body weight and blood pressure .

Safety and Hazards

Sotagliflozin therapy, initiated before or shortly after discharge, resulted in a significantly lower total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure than placebo but was associated with adverse events . Diarrhea, genital mycotic infections, volume depletion, and diabetic ketoacidosis were more common with this compound than with placebo .

properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDRXGFQVGOQKS-CRSSMBPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144314 | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion. | |

| Record name | Sotagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1018899-04-1 | |

| Record name | Sotagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-4211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)